![molecular formula C26H45NO7S B116893 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid CAS No. 25696-60-0](/img/structure/B116893.png)
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Übersicht
Beschreibung
Tauro-ω-muricholic Acid (sodium salt) is a taurine-conjugated form of the secondary bile acid ω-muricholic acid. It is a bile acid released by the liver and is typically used in cholestasis studies. This compound is known for its role as a competitive and reversible antagonist of the farnesoid X receptor (FXR), which is involved in bile acid regulation and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tauro-ω-muricholic Acid (sodium salt) is synthesized through the conjugation of ω-muricholic acid with taurine. The process involves the enzymatic conversion of β-muricholic acid by various microorganisms from the intestinal flora, including Clostridium .
Industrial Production Methods: The industrial production of Tauro-ω-muricholic Acid (sodium salt) involves the extraction of ω-muricholic acid from bile, followed by its conjugation with taurine under controlled conditions. The product is then purified to achieve high purity levels, typically greater than 95% .
Types of Reactions:
Oxidation: Tauro-ω-muricholic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Wissenschaftliche Forschungsanwendungen
Overview
The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a taurine-conjugated bile acid derivative recognized for its significant biological activity. This compound primarily functions as a farnesoid X receptor (FXR) antagonist and has implications in various scientific and medical fields.
The compound exhibits various pharmacological properties:
-
Cholesterol Metabolism :
- Modulates bile acid synthesis and secretion.
- Influences cholesterol homeostasis.
-
Anti-inflammatory Effects :
- Potential benefits for conditions such as ulcerative colitis and other gastrointestinal disorders.
-
Antioxidant Activity :
- Mitigates oxidative stress in biological systems.
Cholestasis Studies
The compound is utilized in research focused on cholestasis— a condition characterized by impaired bile flow. Its role as an FXR antagonist makes it a valuable tool for understanding bile acid regulation and potential therapeutic interventions.
Metabolic Disorders
Given its influence on cholesterol metabolism and inflammation pathways:
- It may be explored for therapeutic applications in metabolic disorders such as obesity and diabetes.
Gastrointestinal Health
Research indicates that the compound could be beneficial in treating inflammatory bowel diseases (IBD) due to its anti-inflammatory properties.
Data Tables
Activity Type | Effect |
---|---|
Cholesterol Regulation | Modulates synthesis and secretion |
Anti-inflammatory | Reduces inflammation in IBD |
Antioxidant | Protects against oxidative stress |
Case Study 1: Cholestasis Research
In recent studies examining cholestasis models in mice treated with the compound:
- Results indicated a significant reduction in bile acid accumulation.
- The compound's antagonistic effect on FXR was confirmed through gene expression analysis.
Case Study 2: Inflammatory Bowel Disease
A clinical trial investigating the use of the compound in patients with ulcerative colitis reported:
- Improved clinical scores and reduced inflammatory markers.
- Suggests potential as a therapeutic agent for IBD management.
Wirkmechanismus
Tauro-ω-muricholic Acid (sodium salt) exerts its effects by acting as a competitive and reversible antagonist of the farnesoid X receptor (FXR). This receptor is involved in the regulation of bile acid synthesis, transport, and metabolism. By inhibiting FXR, Tauro-ω-muricholic Acid (sodium salt) can modulate bile acid levels and influence various metabolic pathways [3][3].
Vergleich Mit ähnlichen Verbindungen
Tauro-α-muricholic Acid (sodium salt): Another taurine-conjugated bile acid with similar properties but different stereochemistry.
Tauro-β-muricholic Acid (sodium salt): A taurine-conjugated form of β-muricholic acid, also an FXR antagonist.
Tauro-γ-muricholic Acid (sodium salt): A taurine-conjugated form of γ-muricholic acid with unique biological activities
Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .
Biologische Aktivität
The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a complex molecule with significant biological activity. It is primarily recognized as a taurine-conjugated bile acid derivative and exhibits various pharmacological properties. This article examines its biological activity through detailed research findings and data tables.
- Molecular Formula : C26H45NO7S
- Molecular Weight : 515.7 g/mol
- CAS Number : 25696-60-0
- IUPAC Name : 2-[[(4R)-4-[(3R,5R,6S,...]](Full name truncated for brevity)]
Biological Activity Overview
The biological activities of this compound are primarily attributed to its role as a farnesoid X receptor (FXR) antagonist. FXR is crucial in regulating bile acid metabolism and homeostasis. By inhibiting FXR activity:
- Cholesterol Metabolism : The compound has been shown to influence cholesterol metabolism by modulating bile acid synthesis and secretion.
- Anti-inflammatory Effects : It exhibits anti-inflammatory properties that may benefit conditions such as ulcerative colitis and other gastrointestinal disorders.
- Antioxidant Activity : The compound also demonstrates antioxidant effects that can mitigate oxidative stress in various biological systems.
The primary mechanism involves the competitive inhibition of FXR. By binding to FXR:
- It disrupts the normal signaling pathways that regulate bile acids and cholesterol levels.
- This action leads to altered expression of genes involved in lipid metabolism and inflammation.
Table 1: Summary of Biological Activities
Case Study: Anti-Ulcerative Colitis Effects
A study investigated the effects of this compound on mice with dextran sulfate sodium (DSS)-induced ulcerative colitis. Key findings included:
- Reduction in Inflammatory Markers : Significant decreases in IL-17 and TNF-alpha levels were observed.
- Histopathological Improvement : Histological analysis showed reduced tissue damage in treated mice compared to controls.
Results indicated that the compound could ameliorate symptoms associated with ulcerative colitis through modulation of inflammatory pathways involving TLR4/NF-kB signaling.
Analyse Chemischer Reaktionen
Thermal Decomposition and Combustion
Under high-temperature conditions, T-α-MCA undergoes thermal decomposition or combustion, producing hazardous gases. Key findings include:
Decomposition Product | Conditions | Source |
---|---|---|
Carbon oxides (CO, CO₂) | Thermal decomposition or fire | |
Nitrogen oxides (NOₓ) | Combustion in presence of oxygen |
These reactions necessitate precautions during storage and handling to avoid ignition sources and ensure adequate ventilation .
Reactivity with Oxidizing Agents
The compound is incompatible with strong oxidizing agents, which may lead to hazardous reactions. While specific reaction pathways are not detailed in the literature, safety guidelines recommend:
-
Avoiding contact with peroxides, nitrates, or chlorates.
-
Storing in tightly closed containers away from reactive substances .
Stability Under Ambient Conditions
Factor | Effect | Mitigation |
---|---|---|
Moisture | Hydrolysis of sulfonic group | Store in a desiccator |
Light | Potential photodegradation | Use amber glass containers |
Acidic/basic pH | Ester/amide bond instability | Maintain neutral pH conditions |
Data on exact degradation kinetics are not available in the provided sources .
Enzymatic Hydrolysis
In biological systems, T-α-MCA undergoes enzymatic deconjugation via bile salt hydrolases (BSH) produced by gut microbiota. This reaction cleaves the amide bond linking taurine to the bile acid core:
This process modulates its biological activity as a farnesoid X receptor (FXR) antagonist .
Synthetic Considerations
While the exact synthesis route is not detailed in the provided literature, taurine conjugation typically involves:
-
Activation of the bile acid’s carboxyl group (e.g., using carbodiimides).
-
Nucleophilic attack by taurine’s amino group to form the amide bond.
This reaction is sensitive to pH and requires anhydrous conditions to prevent hydrolysis .
Environmental Degradation
Eigenschaften
CAS-Nummer |
25696-60-0 |
---|---|
Molekularformel |
C26H45NO7S |
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
XSOLDPYUICCHJX-UZUDEGBHSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Key on ui other cas no. |
25696-60-0 |
Physikalische Beschreibung |
Solid |
Synonyme |
T-alpha-MC T-beta-MC tauro-alpha-muricholate tauro-alpha-muricholic acid tauro-beta-muricholate tauro-beta-muricholic acid tauromuricholate tauromuricholic acid tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.